molecular formula C14H17NO3 B173264 Methyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS No. 175406-94-7

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate

Cat. No. B173264
CAS RN: 175406-94-7
M. Wt: 247.29 g/mol
InChI Key: ZBQNYNWPYXTUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate” is a chemical compound with the molecular formula C14H17NO3 . It is used as a building block for the syntheses of receptor agonists and antagonists . It may also be used in chemical synthesis .


Synthesis Analysis

This compound has been synthesized and characterized by various research groups. Some studies employ a multistep synthesis involving the Mannich reaction and subsequent cyclization, while others utilize alternative approaches.


Molecular Structure Analysis

The molecular structure of “Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate” is represented by the molecular formula C14H17NO3 . The InChI representation of the molecule is InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 .


Chemical Reactions Analysis

The compound has been reported to be involved in various chemical reactions. For instance, it has been used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide derivative .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 247.29 g/mol . The compound is stable under normal conditions . It is hygroscopic and incompatible with oxidizing agents .

Scientific Research Applications

Drug Discovery and Synthesis

This compound is used in the field of drug discovery and synthesis. It serves as a building block for the synthesis of receptor agonists and antagonists .

Receptor Agonists and Antagonists

It has been utilized as a starting reagent in the synthesis of various pharmacologically active molecules, including 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide derivatives .

Chemical Building Block

The compound is a valuable chemical building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical research .

Research Use Only (RUO)

It is designated for research use only, indicating its primary application in scientific studies rather than therapeutic or veterinary use .

and an InChI Key of BRADBAOVPACOQQ-UHFFFAOYNA-N.

Availability and Pricing

For research purposes, the compound is available for purchase from various chemical suppliers, with detailed specification sheets and certificates provided .

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes . It is recommended to wear protective clothing, gloves, safety glasses, and a dust respirator when handling the compound . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

methyl 1-benzyl-3-oxopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQNYNWPYXTUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate

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